CDK9-PROTAC is a cereblon mediated proteasomal degrader of CDK9.
Related Compounds
SNS-032
Compound Description: SNS-032 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [] It has shown efficacy in preclinical studies against various cancers. [, ]
Relevance: SNS-032 serves as a crucial building block for many CDK9-PROTAC molecules. It functions as the "warhead" in these molecules, binding directly to CDK9 and enabling its targeted degradation. [, , ]
THAL-SNS-032
Compound Description: THAL-SNS-032 is a heterobifunctional small molecule PROTAC that induces cereblon (CRBN)-mediated proteasomal degradation of CDK9. [] This compound demonstrates selective degradation of CDK9 in HCT116 cells without affecting other CDK family members. []
Relevance: THAL-SNS-032 exemplifies a successful CDK9-PROTAC, directly derived from the CDK9 inhibitor SNS-032. [, , ] This compound highlights the effectiveness of utilizing SNS-032 as a starting point for developing CDK9-targeting PROTACs.
LL-K9-3
Compound Description: LL-K9-3 is a small-molecule degrader that specifically targets the CDK9-cyclin T1 complex. [] This compound induces the degradation of both CDK9 and cyclin T1 simultaneously. []
Relevance: LL-K9-3 demonstrates the feasibility of designing degraders targeting the entire CDK9-cyclin T1 complex, a different approach compared to CDK9-PROTACs like THAL-SNS-032, which focus solely on CDK9 degradation. []
Coumarin Analogs Linked with SNS-032
Compound Description: This series of compounds involves conjugating coumarin analogs to the CDK9 inhibitor SNS-032. [] These conjugates bind to both CDK9 and microtubule-associated protein 1 light chain 3 beta (LC3B), triggering selective autophagic degradation of CDK9/cyclin T1. []
Relevance: These coumarin-based degraders, while utilizing SNS-032 for CDK9 binding, employ a distinct degradation pathway (autophagy) compared to the ubiquitin-proteasome system utilized by CDK9-PROTACs. [] This highlights the versatility of SNS-032 as a starting point for developing various CDK9-targeting degrader molecules.
AZD4573
Compound Description: AZD4573 is a selective CDK9 inhibitor that demonstrates promising anti-cancer activity. []
Relevance: While not a degrader itself, AZD4573, in combination with the BET PROTAC ARV-825, synergistically enhances the degradation of CDK9 and downstream targets like MYC. [] This highlights the potential of combining CDK9-PROTACs with other targeted therapies for synergistic effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS 779788 is a partial agonist of liver X receptor α (LXRα) and LXRβ (Kis = 68 and 14 nM, respectively, in a radioligand binding assay). It activates LXRα and LXRβ with EC50 values of 230 and 250 nM, respectively, in a transactivation assay. BMS 779788 increases expression of ATP-binding cassette transporter (ABCA1) in HeLa cells and isolated human and mouse whole blood (EC50s = 33, 1,200, and 120 nM, respectively). It also increases expression of Abca1 and Abcg2 in isolated mouse blood cells but does not increase plasma or hepatic triglycerides when administered at a dose of 10 mg/kg. BMS-779788, also known as XL-652, EXEL 04286652 and BMS-788, is potent partial LXR agonist with LXRβ selectivity, which has an improved therapeutic window in the cynomolgus monkey compared with a full pan agonist. BMS-779788 induced LXR target genes in blood in vivo with an EC50 = 610 nM, a value similar to its in vitro blood gene induction potency. BMS-779788 was 29- and 12-fold less potent than the full agonist T0901317 in elevating plasma triglyceride and LDL cholesterol, respectively, with similar results for plasma cholesteryl ester transfer protein and apolipoprotein B.
BMS-751324 is a clinical prodrug of p38α MAP kinase inhibitor. BMS-751324 is prodrug of BMS-582949. BMS-751324 was designed to address the issue of pH-dependent solubility and exposure associated with BMS-582949, a phase II clinical p38α MAP kinase inhibitor. BMS-751324 is featured with a carbamoylmethylene linked promoiety containing hydroxyphenyl acetic acid (HPA) derived ester and phosphate functionalities. BMS-751324 was not only stable but also water-soluble under both acidic and neutral conditions. BMS-751324 was effectively bioconverted into parent drug BMS-582949 in vivo by alkaline phosphatase and esterase in a stepwise manner, providing higher exposure of BMS-582949 compared to its direct administration, especially within higher dose ranges. In a rat LPS-induced TNFα pharmacodynamic model and a rat adjuvant arthritis model, BMS-751324 demonstrated similar efficacy to BMS-582949. Most importantly, it was shown in clinical studies that prodrug BMS-582949 was indeed effective in addressing the pH-dependent absorption issue associated with BMS-582949.
BMS 794833 is an inhibitor of c-Met and VEGF receptor 2 (VEGFR2) with IC50 values of 1.7 and 15 nM, respectively, that also inhibits Axl, Flt3, and Ron. It inhibits proliferation of GTL-16 gastric carcinoma cells (IC50 = 39 nM) and induces tumor statsis in GTL-16 and U87 mouse xenograft models when administered at a dose of 25 mg/kg. BMS-794833 is a potent ATP competitive inhibitor of Met/VEGFR2 with IC50 of 1.7 nM/15 nM. BMS-794833 also inhibits Ron (Met family), Axl (phylogenetically related Axl/Tyro3/Mer subfamily) and Flt-3 with IC50 values less than 3 nM. The compound was selective versus a panel of greater than 200 additional receptor tyrosine kinase (RTKs), non-RTKs and serine/threonine kinases based on biochemical or Ambit binding assays. Moreover, it inhibited the cell growth in GTL-16 gastric carcinomas with an IC50 of 39 nM. In vivo, BMS-794833 exhibited dose-dependent anti-tumor activity against multiple tumor types without overt toxicities at efficacious dose levels.
BMS-814580 is a Highly Efficacious Melanin Concentrating Hormone Receptor 1 (MCHR1) Inhibitor with potential anti-obesity property. BMS-814580 exhibits potent binding affinity (Ki = 17 nM) for human MCHR1. BMS-814580 is a potent and selective functional antagonist (Kb = 117 nM) of human MCHR1. In a FLIPR-based assay BMS-814580 exhibiting no activity against MCHR2 at 10 μM. BMS-814580 also exhibits potent binding affinities for cynomolgus monkey and rat MCHR1 (Ki of 4.9 and 11.5 nM, respectively). MCHR1 antagonist demonstrates reduction in feeding and body weight in rats and mice.
BMS-8 is a small molecule inhibitor of the protein-protein interaction between programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) with an IC50 value of 146 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay. Novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization BMS-8 is a novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization.
BMS-813160 is under investigation in clinical trial NCT03496662 (BMS-813160 With Nivolumab and Gemcitabine and Nab-paclitaxel in Borderline Resectable and Locally Advanced Pancreatic Ductal Adenocarcinoma (PDAC)). CCR2/CCR5 Antagonist BMS-813160 is an antagonist of both human C-C chemokine receptor types 2 (CCR2; CD192) and 5 (CCR5; CD195), with potential immunomodulating and antineoplastic activities. Upon administration, CCR2/CCR5 antagonist BMS-813160 specifically binds and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes, angiogenesis, tumor cell migration, tumor cell proliferation and invasion. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages, and stimulate their migration and infiltration; they play key roles in inflammation and autoimmune disease. CCR2 and CCR5 are overexpressed in certain cancer cell types, and are also involved in angiogenesis, and in tumor cell migration, proliferation and metastasis.